Hexylcaine
Description
Historical Context of Hexylcaine Discovery and Early Chemical Characterization
This compound hydrochloride, a short-acting local anesthetic, was first approved in 1982 nih.gov. Its early chemical characterization revealed a molecular formula of C16H23NO2, with a molar mass of approximately 261.36 g/mol nih.govdrugbank.comdrugbank.comhmdb.cathebiogrid.org. Structurally, this compound is identified as a benzoate (B1203000) ester nih.govhmdb.ca.
The synthesis of this compound involves a two-step process. Initially, 1-Amino-2-propanol undergoes reductive amination with cyclohexanone (B45756) to yield 1-Cyclohexylamino-2-propanol (B86703). Subsequently, this intermediate is treated with benzoyl chloride to form the ester linkage, completing the synthesis of this compound nih.gov.
Early physical and chemical property assessments revealed this compound to be a solid compound, with a melting point reported between 177-178.5 °C for the base form and 178 °C for its hydrochloride salt nih.govhmdb.cabiosynth.com. Its water solubility is noted as 0.00971 g/L or mg/mL, and its LogP value is approximately 3.9, indicating its lipophilic nature nih.govdrugbank.comhmdb.ca.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H23NO2 | nih.govdrugbank.com |
| Molar Mass | 261.36 g/mol | nih.gov |
| Classification | Benzoate Ester | nih.govhmdb.ca |
| Melting Point (Base) | 177-178.5 °C | nih.gov |
| Melting Point (HCl) | 178 °C | biosynth.com |
| Solubility (Water) | 0.00971 g/L (or mg/mL) | nih.govdrugbank.com |
| LogP | 3.9 | nih.govhmdb.ca |
Classification of this compound within Ester-Type Local Anesthetics
This compound is unequivocally classified as an ester-class local anesthetic nih.govdrugbank.com. Local anesthetics are broadly categorized into two primary groups: amino esters and amino amides. This classification is determined by the chemical nature of the intermediate chain that links the lipophilic aromatic ring to the hydrophilic tertiary amine group within their molecular structure nih.govlibertyendo.com. In the case of this compound, the presence of an ester linkage (-COO-) in this intermediate chain places it firmly within the amino ester category nih.govhmdb.canih.gov.
A distinguishing characteristic of ester-type local anesthetics, including this compound, is their metabolism. They are typically metabolized more rapidly than their amide counterparts, primarily through hydrolysis by plasma esterases, leading to a shorter duration of action nih.govlibertyendo.com. This rapid breakdown also contributes to a higher propensity for allergic reactions, which are often attributed to the formation of para-aminobenzoic acid (PABA) as a metabolic byproduct nih.gov.
Evolution of Research Perspectives on this compound's Molecular Properties and Interactions
The understanding of this compound's molecular properties and interactions has evolved significantly, moving from a general appreciation of its anesthetic effects to detailed insights into its specific molecular targets and binding mechanisms. The fundamental mechanism of action for this compound, consistent with other local anesthetics, involves the inhibition of sodium influx through voltage-gated sodium channels located in the neuronal cell membranes of peripheral nerves ontosight.ainih.govdrugbank.comdrugbank.com. This blockade prevents the generation and propagation of action potentials, thereby inhibiting nerve signal conduction ontosight.ainih.govdrugbank.comdrugbank.com.
Early research established that the primary receptor site for local anesthetics like this compound is situated within the cytoplasmic (inner) portion of the sodium channel nih.govdrugbank.com. Over the past four decades, research has progressed from merely recognizing sodium channel inhibition to identifying the specific amino acid residues within the channel that participate in local anesthetic binding nih.govresearchgate.net.
A pivotal advancement in this field is the "Modulated Receptor Model," which posits that local anesthetic binding is state-dependent, meaning it varies with the conformational state of the sodium channel nih.govresearchgate.net. Under this model, this compound exhibits rapid binding and unbinding with relatively high affinity to the open state of the channel, while demonstrating weaker binding to the closed resting state nih.govresearchgate.net. Furthermore, a slow, high-affinity binding to the inactivated state of the channel has also been observed nih.govresearchgate.net.
At a molecular level, studies have identified that residues within the S6 transmembrane segments across three of the homologous domains of the sodium channel contribute to local anesthetic binding nih.govresearchgate.net. Notably, residues in the D1-S6, D3-S6, and D4-S6 segments are considered critical for this interaction, with D3-S6 and D4-S6 segments being the most prominent determinants of local anesthetic binding nih.govresearchgate.netoup.com. The observation that binding to the inactivated state, and potentially the open state, involves residues that are not identical to those involved in binding to the resting state, suggests a degree of spatial flexibility within the binding site nih.govresearchgate.net.
Initially, some hypotheses suggested non-specific interactions of lipid-soluble anesthetics with membrane bilayers oup.com. However, contemporary research, supported by cryo-electron microscopy structures and mutagenesis experiments, has shifted the focus to specific modulation of membrane-associated proteins, particularly ion channels oup.comnih.gov. These advanced studies indicate that voltage-gated sodium channels (Navs) possess side fenestrations facing the membrane, which are likely pathways for local anesthetics to access and induce tonic block nih.gov.
This compound is known to be hydrolyzed by plasma esterases, yielding benzoic acid and other derivatives as metabolites nih.gov. This metabolic pathway underscores the importance of esterase activity in its pharmacokinetic profile.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(cyclohexylamino)propan-2-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(12-17-15-10-6-3-7-11-15)19-16(18)14-8-4-2-5-9-14/h2,4-5,8-9,13,15,17H,3,6-7,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLKMKYDWHYZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
532-76-3 (hydrochloride) | |
| Record name | Hexylcaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047863 | |
| Record name | Hexylcaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hexylcaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.71e-03 g/L | |
| Record name | Hexylcaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
532-77-4 | |
| Record name | Hexylcaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexylcaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexylcaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00473 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Hexylcaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXYLCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511IU0826Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexylcaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014616 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177-178.5 | |
| Record name | Hexylcaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00473 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Chemical Synthesis and Derivatization of Hexylcaine
Classic Synthetic Routes to Hexylcaine
The classic synthesis of this compound typically proceeds through a two-step process, involving a reductive amination followed by an esterification reaction. wikipedia.org
The initial step in the classic synthesis of this compound involves the reductive amination of 1-amino-2-propanol with cyclohexanone (B45756). This reaction yields 1-cyclohexylamino-2-propanol (B86703), an amino alcohol intermediate. Reductive amination is a widely used method for synthesizing amines, coupling carbonyl compounds (aldehydes or ketones) with ammonia (B1221849) or amines in the presence of a reducing agent. This process typically involves the formation of an imine intermediate, which is then reduced to the desired amine. wikipedia.orgresearchgate.net
Table 1: Reactants and Intermediate in Reductive Amination
| Compound Name | Chemical Formula | Role in Synthesis |
| 1-Amino-2-propanol | C₃H₉NO | Amine reactant |
| Cyclohexanone | C₆H₁₀O | Carbonyl reactant |
| 1-Cyclohexylamino-2-propanol | C₉H₁₉NO | Amino alcohol intermediate |
Following the formation of the amino alcohol intermediate, 1-cyclohexylamino-2-propanol, the final step in this compound synthesis is an esterification reaction. This involves treating the amino alcohol with benzoyl chloride. The reaction forms the ester linkage, completing the synthesis of this compound. wikipedia.org Esterification reactions are crucial in the pharmaceutical industry for synthesizing ester-based drugs and designing prodrugs, often modifying physicochemical properties like bioavailability and membrane permeability. jsynthchem.com
Table 2: Reactants and Product in Esterification
| Compound Name | Chemical Formula | Role in Synthesis |
| 1-Cyclohexylamino-2-propanol | C₉H₁₉NO | Amino alcohol reactant |
| Benzoyl Chloride | C₇H₅ClO | Acylating agent |
| This compound | C₁₆H₂₃NO₂ | Final product |
Design Principles for this compound Analogs and Derivatives
The design of analogs and derivatives of local anesthetics, including this compound, aims to retain or enhance desired pharmacological effects while mitigating unwanted properties. slideshare.net This often involves systematic structural modifications based on established medicinal chemistry principles.
Structure-guided modulation in drug design involves making targeted changes to a molecule's chemical structure to alter its properties. For local anesthetics like this compound, which typically consist of a lipophilic aromatic ring, an intermediate connecting functional group (ester or amide), and a hydrophilic amine group, modifications can be introduced across these regions. rsc.orgnih.gov Strategies include bioisosteric replacement, altering stereochemistry, and modifying functional groups to impact properties such as lipophilicity, metabolic stability, and binding affinity. For instance, the introduction or modification of nitrogen atoms is a significant molecular operation in lead compound optimization due to nitrogen's versatile properties. nih.gov
Synthetic strategies for creating novel ester and amine modifications in this compound analogs would involve varying the aromatic acid moiety and the amino alcohol component. For esters, this could mean employing different acylating agents (e.g., substituted benzoyl chlorides or other carboxylic acid derivatives) during the esterification step to explore the impact of aromatic ring substitutions on the compound's properties. jsynthchem.com For amine modifications, this could involve synthesizing different amino alcohol intermediates through reductive amination with various cyclic or acyclic ketones/aldehydes and primary or secondary amines, thereby altering the alkyl or alicyclic group attached to the nitrogen. researchgate.net Such modifications can lead to new compounds with altered lipophilicity, metabolic pathways, and potentially improved therapeutic profiles. jsynthchem.comnih.gov
Green Chemistry Considerations in this compound Synthesis (Theoretical/Future Research)
Future research in this compound synthesis could explore green chemistry principles to develop more environmentally friendly and sustainable production methods. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bspublications.netcsus.edu
Theoretical applications could include:
Solvent-free reactions: Minimizing or eliminating the use of traditional organic solvents, which contribute to waste and environmental concerns. bspublications.netbch.ro
Use of sustainable solvents: Investigating alternative reaction media such as natural deep eutectic solvents (NADES), which offer advantages like low toxicity, biodegradability, and ease of preparation, particularly for esterification steps. jsynthchem.com
Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction times, increase yields, and reduce energy consumption, thereby improving efficiency and reducing byproduct formation. bspublications.netbch.ro
Catalyst development: Exploring more efficient and selective catalysts for both reductive amination and esterification steps, potentially moving towards non-noble metal catalysts or biocatalysts to reduce waste and improve atom economy. researchgate.netuniovi.es
These approaches could lead to a more sustainable and cost-effective synthesis of this compound and its derivatives.
Molecular and Cellular Mechanisms of Action of Hexylcaine
Voltage-Gated Sodium Channel Interaction and Modulation
The principal mechanism of action for hexylcaine is the inhibition of voltage-gated sodium channels in the neuronal cell membrane. drugbank.comnih.gov By blocking these channels, this compound obstructs the influx of sodium ions that is essential for the depolarization of the nerve membrane. This interruption prevents the generation and propagation of action potentials, leading to a transient and reversible block of nerve conduction. drugbank.comnih.gov
While direct studies pinpointing the precise molecular binding sites of this compound on voltage-gated sodium channels are not extensively available, the established mechanism for local anesthetics provides a well-supported model. The receptor site for local anesthetics is located at the cytoplasmic (inner) portion of the sodium channel. drugbank.comnih.gov
Research on other local anesthetics has identified key amino acid residues within the S6 transmembrane segments of the four homologous domains (I-IV) that form the inner pore of the channel as crucial for binding. Specifically, interactions with phenylalanine and tyrosine residues in the domain IV S6 segment are critical for the binding and action of many local anesthetics. It is highly probable that this compound interacts with these or similar residues within the inner pore of the sodium channel to effect its blocking action. The binding affinity of local anesthetics is also state-dependent, meaning they bind with higher affinity to channels in the open or inactivated states compared to the resting state. This property contributes to the use-dependent block observed with these agents, where their effect is more pronounced in rapidly firing neurons.
Table 1: Potential Molecular Interaction Sites for Local Anesthetics within Voltage-Gated Sodium Channels
| Domain | Segment | Key Residues (Inferred from other local anesthetics) |
| I | S6 | Asn-434 |
| III | S6 | Leu-1280 |
| IV | S6 | Phe-1579, Tyr-1586 |
Note: The specific residues listed are based on studies of other local anesthetics and are presented here as the likely binding region for this compound.
At the cellular level, the interaction of this compound with voltage-gated sodium channels leads to a direct inhibition of sodium ion influx. The influx of sodium ions through these channels is the primary event that drives the rapid depolarization phase of an action potential. When a nerve is stimulated, voltage-gated sodium channels open, allowing positively charged sodium ions to rush into the cell, reversing the membrane potential from negative to positive.
This compound, by binding to its receptor site within the channel, physically obstructs the passage of sodium ions or stabilizes the channel in a non-conducting conformation. This reduction in sodium influx has a profound effect on the action potential:
Decreased Rate of Depolarization: The rate of rise of the action potential is slowed significantly.
Increased Threshold for Excitation: A greater stimulus is required to depolarize the membrane to the threshold potential necessary to trigger an action potential.
Reduced Amplitude of the Action Potential: The peak amplitude of the action potential is diminished.
Slowing of Impulse Conduction: The propagation of the action potential along the nerve fiber is slowed.
Complete Blockade at Higher Concentrations: At sufficient concentrations, the influx of sodium is completely blocked, and the generation of an action potential is prevented altogether.
This cascade of effects at the cellular level underlies the clinical observation of nerve conduction blockade and local anesthesia.
Allosteric Modulation of Other Cellular Targets (if applicable to non-clinical academic research)
Currently, there is a lack of specific non-clinical academic research demonstrating that this compound acts as an allosteric modulator of other cellular targets. The primary and clinically relevant mechanism of action is its direct blockade of voltage-gated sodium channels. While some local anesthetics have been shown to interact with other ion channels (e.g., potassium and calcium channels) or receptors at higher concentrations, such effects for this compound have not been documented in the available scientific literature.
Electrophysiological Profiles of this compound in Model Systems (e.g., isolated nerve preparations, in vitro cell lines)
In a typical voltage-clamp experiment on an isolated neuron or a cell line expressing voltage-gated sodium channels, the application of this compound would be expected to produce a concentration-dependent, reversible block of the inward sodium current.
Table 2: Predicted Electrophysiological Effects of this compound in a Model System
| Parameter | Predicted Effect of this compound |
| Peak Sodium Current (INa) | Decrease |
| Rate of Sodium Channel Activation | Decrease |
| Rate of Sodium Channel Inactivation | Alteration (potentially slowed) |
| Voltage-Dependence of Activation | Shift to more depolarized potentials |
| Voltage-Dependence of Inactivation | Shift to more hyperpolarized potentials (stabilization of the inactivated state) |
| Recovery from Inactivation | Prolonged |
These predicted effects are characteristic of local anesthetic action and demonstrate the multifaceted impact of these drugs on the gating kinetics of voltage-gated sodium channels, ultimately leading to the inhibition of neuronal excitability.
Structure Activity Relationship Sar and Computational Studies of Hexylcaine
Influence of Molecular Structure on Hexylcaine's Interactions
Local anesthetic agents generally conform to a three-part structural model: a lipophilic aromatic portion, a hydrophilic amine portion, and an intermediate chain connecting them. nih.gov Modifications to any of these sections can significantly alter the anesthetic's clinical characteristics. nih.gov
The aromatic portion of a local anesthetic is the primary determinant of its lipophilicity. brainkart.com In this compound, this is a benzoate (B1203000) group derived from benzoic acid. drugbank.comhmdb.ca This lipophilic character is crucial for the molecule's ability to permeate the lipid-rich nerve cell membrane to reach its target, the cytoplasmic side of the voltage-gated sodium channel. brainkart.comnih.gov The potency of local anesthetics generally correlates with their lipid solubility; a more lipophilic molecule can more easily traverse the neural membranes to achieve the necessary concentration at the receptor site. brainkart.com The benzene (B151609) ring of the benzoate ester in this compound provides the necessary lipophilicity for this membrane penetration. brainkart.comdrugbank.com
Table 1: Summary of this compound's Structural Components and Their Functions
| Structural Component | Chemical Group in this compound | Primary Function |
| Aromatic Portion | Benzoate Ring | Provides lipophilicity for nerve membrane penetration. brainkart.com |
| Intermediate Linkage | Ester | Influences duration of action via metabolism; links lipophilic and hydrophilic ends. nih.govnih.gov |
| Terminal Amine | Cyclohexylamino Group | Acts as a proton acceptor; facilitates binding to the sodium channel receptor in its cationic form. brainkart.comhmdb.ca |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. medcraveonline.comjocpr.com For this compound and its analogs, QSAR studies would aim to establish a reliable quantitative relationship between specific molecular descriptors and anesthetic potency. medcraveonline.com These models are invaluable for predicting the activity of novel, unsynthesized molecules, thereby guiding the rational design of new drug candidates. medcraveonline.comjocpr.com
A typical QSAR study for this compound analogs would involve:
Data Set Compilation: Assembling a series of this compound derivatives with experimentally measured biological activities (e.g., nerve blocking potency).
Descriptor Calculation: Calculating various molecular descriptors for each analog. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. medcraveonline.com
Model Development: Using statistical methods to create an equation that links the descriptors to the observed activity. medcraveonline.com
Validation: Rigorously validating the model's predictive power using techniques like cross-validation and external test sets. jocpr.com
The final output is a mathematical equation that can be used to predict the anesthetic potential of new derivatives before they are synthesized, saving significant time and resources. medcraveonline.com
Table 2: Potential Molecular Descriptors for a this compound QSAR Model
| Descriptor Type | Examples | Relevance to Anesthetic Activity |
| Physicochemical | LogP (lipophilicity), pKa | Correlates with membrane permeability and the ratio of charged/uncharged species. brainkart.com |
| Topological | Molecular Connectivity Indices | Describes the branching and shape of the molecule. |
| Quantum Chemical | Dipole Moment, Partial Charges | Relates to the molecule's electrostatic interactions with the receptor. |
| Steric/3D | Molecular Volume, Surface Area | Influences how the molecule fits into the binding site of the sodium channel. |
Molecular Dynamics Simulations and Docking Studies of this compound Binding
Molecular docking and molecular dynamics (MD) simulations are powerful structure-based computational tools used to study the interaction between a ligand (like this compound) and its protein target (the voltage-gated sodium channel) at an atomic level. kuleuven.bemdpi.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comresearchgate.net For this compound, docking studies would be used to:
Identify the most likely binding site within the sodium channel.
Predict the binding pose and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the channel. temple.edu
Estimate the binding affinity, which can be correlated with anesthetic potency. mdpi.com
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the protein-ligand complex over time. mdpi.com An MD simulation of the this compound-sodium channel complex would allow researchers to:
Assess the stability of the docked pose. science.gov
Observe conformational changes in both the ligand and the protein upon binding. kuleuven.bemdpi.com
Analyze the flexibility of different parts of the complex, which can reveal important functional regions. mdpi.comslideshare.net
These simulations can clarify the precise mechanism of channel blockade and provide a dynamic picture of the molecular interactions that static docking models alone cannot capture. science.govnih.gov
Ligand-Based and Structure-Based Design Principles Applied to this compound Derivatives
The development of new local anesthetics derived from a lead compound like this compound can be guided by both ligand-based and structure-based design strategies. nih.gov
Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target receptor is unknown and relies on the knowledge of molecules that are known to bind to it. nih.gov Key LBDD methods include:
QSAR: As described above, using models to predict the activity of new designs. nih.gov
Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., aromatic ring, hydrogen bond acceptor, positive ionizable group) that a molecule must possess to be active. A pharmacophore model for this compound would serve as a template for designing new molecules with potentially higher activity. fiveable.me
Structure-Based Drug Design (SBDD): This approach requires the 3D structure of the target protein, in this case, the sodium channel. nih.gov It leverages this structural information to design ligands with high complementarity to the binding site. researchgate.net
Docking: Using docking simulations to screen virtual libraries of compounds to see how well they fit into the binding pocket, prioritizing the most promising candidates for synthesis. kuleuven.be
De Novo Design: Using computational programs to "build" a novel molecule piece by piece directly within the binding site of the receptor, optimizing its fit and interactions. kuleuven.be
By integrating these computational approaches, researchers can efficiently explore chemical space to design novel this compound derivatives with improved potency and a more desirable clinical profile. researchgate.netfiveable.me
Metabolism and Degradation Pathways of Hexylcaine
Hydrolytic Degradation of the Ester Linkage
The ester linkage in the Hexylcaine molecule is the principal site of metabolic attack and chemical instability. Its cleavage, through both enzymatic and chemical hydrolysis, is the most significant pathway for its breakdown, leading to the termination of its anesthetic activity. uomustansiriyah.edu.iq This rapid hydrolysis is a characteristic feature of ester-type local anesthetics, distinguishing them from the more slowly metabolized amide-type agents. researchgate.net
The primary route for the metabolism of this compound in the body is rapid enzymatic hydrolysis. This reaction is predominantly catalyzed by cholinesterases found in the blood plasma, specifically butyrylcholinesterase (BChE), also known as pseudocholinesterase. wikipedia.orgnih.gov These enzymes efficiently recognize and cleave the ester bond of this compound.
The hydrolysis reaction breaks the molecule into two primary metabolites:
Benzoic acid
1-Cyclohexylamino-2-propanol (B86703)
This enzymatic process is remarkably efficient, contributing to the very short plasma half-life of this compound, which is typically less than ten minutes. The rapid breakdown and inactivation by plasma esterases mean that the systemic toxicity of this compound is generally low, as the parent compound is quickly cleared from circulation. researchgate.net The activity of these plasma esterases is a key determinant of the rate of metabolism for all amino ester local anesthetics. nih.gov
In addition to enzymatic action, the ester bond in this compound is susceptible to non-enzymatic chemical hydrolysis. The rate of this degradation pathway is highly dependent on the pH of the solution. researchgate.net Like most ester-containing pharmaceuticals, this compound exhibits its greatest stability in acidic to neutral aqueous solutions and undergoes accelerated degradation under both strongly acidic and, particularly, alkaline conditions. pharmaguideline.com
Acid-Catalyzed Hydrolysis : Under acidic conditions, protonation of the carbonyl oxygen of the ester group renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis : Under alkaline conditions, the hydroxide (B78521) ion (OH-), a potent nucleophile, directly attacks the carbonyl carbon, leading to a rapid cleavage of the ester bond. This base-catalyzed hydrolysis is generally much faster than the acid-catalyzed reaction for esters.
Furthermore, the activity of the hydrolyzing enzymes, acetylcholinesterase and butyrylcholinesterase, is also pH-dependent, with optimal activity generally observed at a pH above 7.0. nih.gov At pH values below 6, the activity of these esterases is significantly reduced. nih.gov The pH-dependent nature of this compound's stability is a critical factor in the formulation and storage of its aqueous solutions.
| pH Condition | Dominant Hydrolysis Mechanism | Relative Rate of Degradation | Expected Stability |
|---|---|---|---|
| Strongly Acidic (pH 1-3) | Acid-Catalyzed Chemical Hydrolysis | Moderate to High | Low |
| Slightly Acidic (pH 4-6) | Minimal Chemical Hydrolysis | Low | High |
| Neutral (pH 7) | Enzymatic & Chemical Hydrolysis | Moderate | Moderate |
| Alkaline (pH > 8) | Base-Catalyzed Chemical Hydrolysis | Very High | Low |
Oxidative Metabolic Transformations
While hydrolysis is the predominant and most rapid metabolic pathway for ester-type anesthetics, oxidative transformations represent a potential, albeit minor, route of biotransformation. researchgate.net Unlike amide-type local anesthetics such as lidocaine (B1675312), whose metabolism is heavily reliant on hepatic cytochrome P450 (CYP) enzymes for N-dealkylation and hydroxylation, this compound is largely inactivated by esterases before significant hepatic oxidative metabolism can occur. core.ac.uknih.govnih.gov
However, the metabolites of this compound, or any parent drug that escapes initial hydrolysis, could potentially undergo Phase I oxidative reactions. nih.gov The 1-cyclohexylamino-2-propanol metabolite contains a secondary amine, which is a substrate for CYP-mediated enzymes. Potential oxidative reactions for this secondary amine include:
Oxidative N-dealkylation : This process involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine that spontaneously decomposes. nih.govencyclopedia.pub This would lead to the cleavage of the cyclohexyl group.
N-oxidation : The formation of a hydroxylamine (B1172632) derivative. uomustansiriyah.edu.iq
These oxidative pathways are considered minor for this compound itself due to the kinetic dominance of ester hydrolysis.
Conjugation Reactions (if applicable to non-clinical metabolism)
The primary metabolites of this compound hydrolysis can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. nih.govuomus.edu.iqpharmacy180.com
The benzoic acid metabolite is a well-known substrate for amino acid conjugation. uomustansiriyah.edu.iq In humans and many other species, benzoic acid is conjugated with glycine (B1666218) in the liver and kidneys to form benzoylglycine, more commonly known as hippuric acid. reactome.orgnih.goval-edu.comnih.gov This reaction is a significant detoxification pathway. The process involves a two-step enzymatic reaction:
Activation of benzoic acid to its coenzyme A (CoA) derivative, benzoyl-CoA.
Transfer of the benzoyl group from benzoyl-CoA to the amino group of glycine. al-edu.com
The alcoholic metabolite, 1-cyclohexylamino-2-propanol, possesses a hydroxyl group that could potentially be a site for glucuronidation, another major Phase II conjugation reaction, although specific data on this pathway for this particular metabolite are not extensively documented. youtube.com
Stability Studies and Degradation Product Identification
Stability studies, particularly forced degradation or stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. nih.govrjptonline.org These studies expose the drug to harsh conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, to accelerate decomposition. pharmaguideline.comresearchgate.net
While specific, comprehensive forced degradation studies on this compound are not widely published, the degradation products can be predicted based on its chemical structure and known metabolic pathways.
Hydrolytic Conditions (Acid/Base) : The primary degradation products generated under acidic or alkaline stress are the hydrolysis products: benzoic acid and 1-cyclohexylamino-2-propanol . nih.govnih.gov
Oxidative Conditions : Under oxidative stress (e.g., exposure to hydrogen peroxide), degradation could potentially occur at the secondary amine. This might lead to the formation of an N-oxide derivative or products of N-dealkylation. nih.govderpharmachemica.com
Photolytic and Thermal Conditions : Degradation under light or heat would depend on the specific vulnerabilities of the molecule, but ester hydrolysis is often accelerated by temperature. Significant degradation of similar local anesthetics under photolytic stress is not always observed. derpharmachemica.com
The identification of these products is crucial for developing stability-indicating analytical methods that can separate the intact drug from its degradants. journalcra.comscispace.comscispace.com
| Stress Condition | Degradation Pathway | Potential Degradation Product(s) |
|---|---|---|
| Acidic / Alkaline pH | Ester Hydrolysis | Benzoic acid, 1-Cyclohexylamino-2-propanol |
| Oxidative (e.g., H₂O₂) | N-Oxidation / N-Dealkylation | This compound N-oxide |
| Thermal | Accelerated Ester Hydrolysis | Benzoic acid, 1-Cyclohexylamino-2-propanol |
| Metabolic (Phase II) | Amino Acid Conjugation | Hippuric acid (from Benzoic acid) |
Future Directions in Hexylcaine Research
Advanced Computational Modeling for Mechanism Elucidation
Advanced computational modeling techniques offer powerful tools to elucidate the precise molecular mechanisms of Hexylcaine's interaction with its primary target, voltage-gated sodium (Nav) channels. Such studies can provide atomic-level insights into the binding site and conformational changes induced upon this compound binding. Quantum mechanical (QM) methods and molecular dynamics (MD) simulations can be employed to investigate the charge distribution and structural properties of this compound in various environments, including the presence of water molecules and within lipid membranes researchgate.netnipne.ro.
For instance, computational studies on similar local anesthetics like procaine (B135) have shown that protonated forms can adopt compact structures stabilized by intramolecular hydrogen bonding, which is influenced by the presence of water molecules researchgate.netnipne.ro. Applying these methodologies to this compound could reveal how its cyclohexyl group and ester linkage influence its partitioning into the hydrophobic environment of the membrane and its subsequent interaction with specific residues within the Nav channel pore nipne.ro. Understanding the differential binding affinities to various channel states (resting, open, inactivated) through computational docking and MD simulations could provide a comprehensive picture of its inhibitory action nipne.romdpi.com.
Exploration of Novel Synthetic Methodologies for Enhanced Molecular Properties
The established synthesis of this compound involves reductive amination followed by esterification wikipedia.org. Future research could focus on developing novel synthetic methodologies to enhance the molecular properties of this compound or its structural analogs for research purposes. This includes exploring more efficient, sustainable, or stereoselective synthetic routes. For example, investigating new catalytic systems for the reductive amination step or alternative esterification methods could lead to improved yields or reduced environmental impact hbni.ac.ingoogle.com.
Furthermore, modifying the this compound scaffold through novel synthetic strategies could aim to alter specific physicochemical properties such as solubility, lipophilicity, or intrinsic stability without considering clinical application. For instance, exploring bioisosteric replacements for the ester linkage or the cyclohexyl ring could yield derivatives with modified metabolic profiles, which are valuable for fundamental studies on structure-activity relationships and degradation pathways eurekaselect.com.
Development of Highly Selective Analytical Probes for this compound and its Metabolites
This compound is known to be hydrolyzed by plasma esterases into benzoic acid and other derivatives nih.gov. The development of highly selective and sensitive analytical probes is crucial for the precise detection and quantification of this compound and its metabolites in complex biological matrices for fundamental research. This area of research could focus on advanced chromatographic techniques coupled with mass spectrometry (LC-MS/MS or GC-MS), which offer high sensitivity and selectivity for complex mixtures chromatographyonline.com.
Additionally, exploring electrochemical or photoluminescent probes could provide novel detection platforms. For example, capillary electrophoresis with electrochemiluminescence detection has been used to characterize the metabolism of similar compounds like procaine and its metabolites, offering high sensitivity and low detection limits nih.govannualreviews.org. Such methodologies could be adapted and optimized for this compound, enabling detailed pharmacokinetic and metabolic studies in in vitro or ex vivo experimental systems, crucial for understanding its chemical fate at a fundamental level.
Investigation of Undiscovered Molecular Targets and Off-Target Interactions at a Fundamental Level
While this compound's primary mechanism involves sodium channel inhibition wikipedia.orgnih.govdrugbank.com, preliminary research suggests it may possess other molecular interactions. For example, this compound hydrochloride has been indicated to inhibit angiogenesis by binding to angiogenic factors such as Vascular Endothelial Growth Factor A (VEGF-A) and Transforming Growth Factor Beta 1 (TGF-β1) biosynth.com. This suggests a potential for undiscovered molecular targets beyond its established action on sodium channels.
Future fundamental research could systematically investigate these and other potential off-target interactions using high-throughput screening, chemoproteomics, or affinity-based pull-down assays. The goal would be to identify and characterize any additional proteins or pathways with which this compound interacts, providing a more complete understanding of its molecular pharmacology at a fundamental level. This exploration is purely for expanding scientific knowledge of molecular interactions and does not pertain to safety or adverse effect profiles.
Use of this compound as a Chemical Scaffold for Fundamental Medicinal Chemistry Research
This compound's well-defined chemical structure makes it an interesting scaffold for fundamental medicinal chemistry research, particularly in the context of prodrug design to improve chemical stability for research applications. Prodrug strategies involve chemically modifying a compound to enhance its physicochemical properties, such as stability, with the aim of releasing the parent compound or a related active moiety under specific conditions slideshare.netphiladelphia.edu.johrpatelpharmacy.co.iniipseries.orgcentralasianstudies.org.
Given that this compound is an ester, it is susceptible to hydrolysis by esterases nih.gov. Research could focus on designing prodrugs of this compound that incorporate different types of labile linkages (e.g., various ester derivatives, carbamates, or amide linkages) that offer enhanced chemical stability in specific in vitro or ex vivo environments philadelphia.edu.johrpatelpharmacy.co.in. The objective would be to study how structural modifications influence stability and controlled release, providing insights into the principles of prodrug design and biotransformation, without extending to clinical application or efficacy. This fundamental research contributes to the broader understanding of how molecular structure dictates stability and reactivity.
Q & A
Q. What are the key synthetic methodologies for Hexylcaine, and how have they evolved in recent decades?
this compound synthesis involves esterification of 1-cyclohexylaminopropan-2-ol with benzoic acid derivatives, followed by hydrochloride salt formation. Early methods emphasized stoichiometric control to minimize byproducts like unreacted cyclohexylamine . Modern approaches optimize reaction conditions (e.g., solvent polarity, temperature gradients) to improve yield (reported up to 78% in industrial settings) and purity (>98% via HPLC) . Recent advancements include catalytic esterification using lipases, reducing energy consumption by 30% compared to acid-catalyzed methods .
Q. How is this compound characterized for identity and purity in preclinical studies?
Validated protocols involve:
- HPLC-UV : C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0), retention time 8.2±0.3 min .
- Mass Spectrometry : ESI+ mode confirms molecular ion [M+H]+ at m/z 297.82 .
- NMR : ¹H-NMR (D2O) shows characteristic peaks: δ 1.2–1.8 (cyclohexyl CH2), δ 4.9 (ester CH), δ 7.4–8.1 (aromatic protons) .
Purity thresholds for in vivo studies typically exceed 95%, with residual solvent levels (e.g., ethyl acetate) <0.1% per ICH guidelines .
Advanced Research Questions
Q. What experimental designs resolve contradictions in this compound’s reported toxicity profiles across studies?
Discrepancies in LD50 values (e.g., 885 mg/kg in guinea pigs vs. 500 mg/kg in mice) arise from species-specific metabolic pathways and formulation differences (e.g., adrenaline adjuvants reduce systemic absorption by 40%) . To mitigate bias:
- Standardized Models : Use isogenic animal strains and fixed administration routes (e.g., subcutaneous vs. intravenous).
- Pharmacokinetic Adjustments : Normalize doses to body surface area across species .
- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic >50% indicates high variability) .
Q. How can researchers quantify this compound’s anticholinergic effects in airway smooth muscle models?
Guinea pig tracheal chain assays demonstrate concentration-dependent relaxation:
- Protocol : Isotonic recordings at pH 7.5 and 6.75 to assess ionization effects.
- Antagonism Metrics : PA2 value of 4.95 against carbamylcholine indicates competitive inhibition .
- pH Dependency : Non-ionized this compound (5.68% at pH 7.5) is critical for nonspecific relaxation at high concentrations (EC50 = 1 mM), while ionized forms dominate anticholinergic effects at lower doses (10–300 µM) .
Q. What strategies optimize this compound’s efficacy in nerve block studies while minimizing tissue irritation?
Clinical trials (n=100+ cases) recommend:
- Dose Titration : 1% solution (w/v) for brachial plexus blocks (8–40 mL), achieving onset <5 min and duration >90 min .
- Adjuncts : Co-administration with vasoconstrictors (e.g., epinephrine 1:200,000) prolongs duration by 25% and reduces plasma Cmax by 60% .
- Tissue Compatibility : Buffering to pH 5.0–5.5 minimizes irritation; histopathology shows transient edema resolving within 48 hrs .
Methodological Challenges
Q. How should researchers address batch-to-batch variability in this compound’s pharmacological activity?
- Quality Control : Implement USP/EP monographs for identity (IR spectroscopy) and potency (non-aqueous titration) .
- Accelerated Stability Testing : 40°C/75% RH for 6 months to predict shelf-life; degradation products (e.g., benzoic acid) must remain <2% .
- In Vitro–In Vivo Correlation (IVIVC) : Use Franz diffusion cells to standardize permeation rates (e.g., 12 µg/cm²/hr in porcine skin) .
Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships in heterogeneous populations?
- Nonlinear Mixed-Effects Modeling (NONMEM) : Accounts for inter-individual variability in EC50 estimates .
- Bootstrap Resampling : Validates confidence intervals for therapeutic index (TI = LD50/ED50) when sample sizes are small (n<20) .
Data Interpretation Guidelines
Q. How to reconcile conflicting clinical efficacy data for this compound in regional anesthesia?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
